tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(14)11-5-12(6-11,7-11)13-9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFNZDNTKFCWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This is achieved through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the acetyl group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agents.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate serves as a bioisostere for traditional drug scaffolds, particularly in the design of novel pharmaceuticals. Its bicyclic structure offers unique steric and electronic properties that can enhance the pharmacological profile of drug candidates.
Case Studies
- Bioisosteric Replacement : Research indicates that bicyclo[1.1.1]pentanes can replace aromatic rings in drug molecules, potentially improving their metabolic stability and reducing toxicity . For instance, compounds derived from this bicyclic structure have shown promise in modulating biological activity through enhanced binding affinity to target proteins.
- Anticancer Activity : Preliminary studies have suggested that derivatives of bicyclo[1.1.1]pentane exhibit cytotoxic effects against certain cancer cell lines, indicating their potential as anticancer agents .
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex organic molecules, leveraging its unique functional groups.
Synthetic Applications
- Functional Group Transformations : The tert-butyl carbamate moiety allows for selective transformations under mild conditions, facilitating the introduction of various substituents while maintaining the integrity of the bicyclic framework .
- Synthesis of Peptides and Nucleosides : The compound can be employed in the synthesis of peptide analogs and nucleoside derivatives, which are crucial for developing new therapeutic agents .
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.
Polymer Chemistry
- Polymerization Initiators : Compounds with similar structures have been explored as initiators in polymerization reactions, potentially leading to new materials with tailored properties for industrial applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with various molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and specificity towards biological targets. The acetyl and carbamate groups can participate in hydrogen bonding and other interactions, modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)carbamate
- tert-butyl N-(3-aminobicyclo[1.1.1]pentanyl)carbamate
Uniqueness
tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate is unique due to its specific acetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the acetyl group can influence the compound’s solubility, stability, and interaction with biological targets .
Biological Activity
Tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate is a synthetic organic compound notable for its unique bicyclic structure, which has implications for its biological activity. This article explores the compound's chemical properties, biological interactions, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHN O
- Molecular Weight : 225.28 g/mol
- CAS Number : 2201551-76-8
The compound features a bicyclo[1.1.1]pentane core, which contributes to its rigidity and specificity in biological interactions. The presence of the acetyl group enhances its reactivity profile, allowing for diverse chemical transformations.
The mechanism of action of this compound involves several pathways:
- Binding Affinity : The rigid bicyclic framework enhances binding affinity to various molecular targets, including enzymes and receptors.
- Hydrogen Bonding : The acetyl and carbamate groups can participate in hydrogen bonding, modulating the compound's pharmacological effects.
- Reactivity : The compound can undergo nucleophilic substitution reactions and hydrolysis, leading to active metabolites that may exhibit distinct biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structural features may exhibit significant antimicrobial activity. Studies have shown that bicyclic compounds can disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Its structural components allow it to interact with active sites of enzymes, potentially leading to therapeutic applications in treating diseases associated with enzyme dysregulation.
Case Study: Structure-Activity Relationship (SAR)
A comparative analysis of related compounds provides insights into the structure-activity relationship (SAR):
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Acetyl group enhances reactivity | Potential enzyme inhibitor |
| Tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate | Methylsulfonyl group increases nucleophilicity | Exhibits significant antimicrobial activity |
| Tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamate | Hydroxy group alters solubility | Increased bioavailability |
This table illustrates how different functional groups significantly impact the biological activity of similar compounds.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : Preliminary data suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, indicating potential use in treating inflammatory diseases.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate?
Answer:
The synthesis typically involves condensation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation between the bicyclo[1.1.1]pentane backbone and the tert-butoxycarbonyl (Boc) protecting group. Key steps include:
- Boc protection of the amine group to prevent unwanted side reactions.
- Acetylation at the 3-position of the bicyclo[1.1.1]pentane moiety, often via nucleophilic substitution or esterification.
- Purification via column chromatography or recrystallization to isolate the product .
Advanced: How can stereochemical integrity be ensured during the synthesis of bicyclo[1.1.1]pentane carbamates?
Answer:
Stereochemical control is critical for bioactive derivatives. Strategies include:
- Chiral catalysts : Use of enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) during key bond-forming steps.
- Resolution techniques : Diastereomeric salt formation or chiral chromatography to separate enantiomers.
- X-ray crystallography : To confirm absolute configuration post-synthesis, as demonstrated in studies on tert-butyl carbamate derivatives with rigid bicyclic systems .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Standard characterization involves:
- NMR spectroscopy : H and C NMR to confirm structure and purity (e.g., tert-butyl protons at ~1.4 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Infrared (IR) spectroscopy : To identify carbamate C=O stretches (~1700 cm).
- Reference databases : Cross-validate spectral data with NIST Chemistry WebBook or PubChem entries .
Advanced: How can computational tools optimize reaction pathways for bicyclo[1.1.1]pentane derivatives?
Answer:
AI-driven platforms (e.g., Template_relevance models ) predict feasible routes by mining reaction databases like Reaxys or Pistachio. For example:
- Retrosynthetic analysis : Identifies precursors such as bicyclo[1.1.1]pentane-1-carboxylic acid derivatives.
- Transition-state modeling : DFT calculations to assess activation energies for ring-opening or acetylation steps.
- Stereoelectronic effects : Predict regioselectivity in reactions involving strained bicyclic systems .
Basic: What stability considerations apply to this compound during storage?
Answer:
- Moisture sensitivity : Store under inert gas (N/Ar) in airtight containers to prevent Boc-group hydrolysis.
- Temperature : Long-term storage at –20°C recommended; avoid exposure to heat (>40°C) to prevent decomposition.
- Light sensitivity : Amber glassware to minimize photodegradation, as observed in related carbamates .
Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data?
Answer:
- Multi-technique validation : Combine NMR, MS, and IR with solid-state analysis (e.g., X-ray crystallography) for unambiguous assignment.
- Solvent effects : Re-run computational models (e.g., Gaussian) with explicit solvent parameters to match experimental conditions.
- Database cross-referencing : Use PubChem or NIST entries for benchmark data on analogous bicyclo[1.1.1]pentane carbamates .
Basic: What are the ecological implications of handling this compound?
Answer:
While ecotoxicity data are limited for this specific derivative, general precautions include:
- Waste disposal : Treat as hazardous waste via licensed facilities to prevent soil/water contamination.
- Biodegradability screening : Use OECD 301/302 guidelines to assess persistence if environmental release is possible .
Advanced: What strategies mitigate side reactions during functionalization of the bicyclo[1.1.1]pentane core?
Answer:
- Protecting group optimization : Use orthogonal groups (e.g., Fmoc) to selectively mask reactive sites.
- Low-temperature reactions : Reduce thermal degradation during acetylation or Boc deprotection.
- Additive screening : Catalytic DMAP (4-dimethylaminopyridine) or molecular sieves to enhance reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
